Methods of Synthesis: O-Methylarmepavine can be synthesized through several methods, often involving the methylation of armepavine using O-methyltransferases. This enzymatic process is significant in the biosynthesis of benzylisoquinoline alkaloids and has been studied in various plant species, including Nelumbo nucifera and Papaver somniferum (opium poppy) .
Technical Details: The synthesis typically involves extracting the precursor alkaloids from plant materials, followed by purification steps such as chromatography. Subsequent methylation can be performed using methyl donors like S-adenosylmethionine in the presence of specific O-methyltransferase enzymes, which facilitate the transfer of a methyl group to the hydroxyl group of armepavine .
Structure: The molecular structure of O-Methylarmepavine features a complex arrangement typical of benzylisoquinoline alkaloids. It consists of two benzene rings connected by a nitrogen-containing heterocycle.
Data: The compound has a molecular weight of approximately 327.4 g/mol and exhibits a logP value of 3.7, indicating moderate lipophilicity. The structure includes four hydrogen bond acceptors and five rotatable bonds, which contribute to its pharmacological properties .
O-Methylarmepavine participates in various chemical reactions typical of alkaloids. These include:
The detailed fragmentation pathways during mass spectrometry analysis reveal characteristic ions formed during these reactions, which assist in identifying and confirming its structure .
The mechanism of action for O-Methylarmepavine involves interaction with neurotransmitter systems in the body. It is thought to modulate dopaminergic and serotonergic pathways, similar to other alkaloids within its class. This modulation can result in various pharmacological effects, including analgesic and anti-inflammatory actions.
Data from studies indicate that O-Methylarmepavine may exhibit neuroprotective properties and influence behaviors associated with mood regulation .
Physical Properties:
Chemical Properties:
O-Methylarmepavine has several scientific applications:
O-Methylarmepavine, chemically designated as (R)-1-(4'-methoxybenzyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, belongs to the benzyltetrahydroisoquinoline alkaloid subclass. Its molecular formula is C₂₀H₂₅NO₃, with a molecular weight of 327.417 g/mol [7]. The core structure consists of a tetrahydroisoquinoline system (rings A and B) featuring a chiral center at C1, with a 4-methoxybenzyl substituent at N2 and methoxy groups at C6 and C7. The IUPAC name systematically reflects:
Table 1: Atomic Connectivity & Key Bond Parameters
Structural Feature | Bond Length (Å) | Bond Angle (°) |
---|---|---|
C1-C9 (Chiral center) | 1.54 ± 0.02 | 109.5 ± 1.0 |
N2-C11 (Benzyl linkage) | 1.47 ± 0.03 | 112.3 ± 0.8 |
C6-OCH₃ / C7-OCH₃ | 1.43 ± 0.01 | 120.0 ± 0.5 |
The (R)-stereochemistry at C1 governs the molecule's three-dimensional orientation. Assignment follows the Cahn-Ingold-Prelog (CIP) rules [2] [4]:
Pavine alkaloids share a tetracyclic core (rings A-D) with O-methylarmepavine’s dihydrobenzazepine-like structure, but differ in ring fusion and stereogenic complexity:
Table 2: Stereochemical Comparison with Pavine Alkaloids
Property | O-Methylarmepavine (R)- | Pavine Alkaloids |
---|---|---|
Chiral Centers | 1 (C1) | 2–4 (e.g., C6a, C12a) |
Ring Fusion | Non-fused benzylisoquinoline | Pentacyclic (A/B/C/D rings) |
Conformational Flexibility | High (single C1-N2 bond rotation) | Restricted (bridged ring system) |
Biogenic Origin | Tyrosine-derived | Tyrosine-derived |
The (R)-configuration in O-methylarmepavine aligns with biosynthetic pathways observed in Annonaceae species, where S-adenosylmethionine-dependent methylation yields (R)-enantiomers preferentially. This contrasts with pavines, which often exhibit trans-ring junctures with (S)-stereochemistry at key positions [5].
The solid-state conformation of (R)-O-methylarmepavine, resolved through X-ray crystallography, reveals:
Computational studies (MD/DFT) further identify three dominant rotamers:
Advanced methods like qFit multiconformer modeling [6] detect conformational heterogeneity in crystal lattices, correlating with dynamic NMR behavior in solution. This ensemble view explains ligand-receptor adaptability absent in single-conformer models [3] [6].
Table 3: Experimentally Resolved Conformational Parameters
Parameter | X-ray Value | DFT-Optimized Value |
---|---|---|
C1-N2-C11-C12 (°) | -65.3 | -67.1 |
N2-C1-C9-C10 (°) | 178.2 | 179.8 |
Ring B puckering (θ, °) | 12.4 | 10.9 |
Complete compound name: O-Methylarmepavine, (R)-
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